1-Tert-butylsulfanyl-4-pentylbenzene
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Overview
Description
1-Tert-butylsulfanyl-4-pentylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butylsulfanyl group and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butylsulfanyl-4-pentylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride and pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylsulfanyl-4-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Tert-butylsulfanyl-4-pentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-tert-butylsulfanyl-4-pentylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butylbenzene: A benzene ring substituted with a tert-butyl group.
tert-Butylsulfanylbenzene: A benzene ring substituted with a tert-butylsulfanyl group.
Pentylbenzene: A benzene ring substituted with a pentyl group.
Uniqueness: 1-Tert-butylsulfanyl-4-pentylbenzene is unique due to the presence of both tert-butylsulfanyl and pentyl groups on the benzene ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique characteristics.
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-pentylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-5-6-7-8-13-9-11-14(12-10-13)16-15(2,3)4/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPHDAJUCGJIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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